OG-L002 as a Lysine-Specific Demethylase 1 Inhibitor: A Technical Guide
OG-L002 as a Lysine-Specific Demethylase 1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OG-L002, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support researchers and professionals in the fields of drug discovery and development.
Core Concepts: OG-L002 and LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This demethylation activity is context-dependent, influencing gene expression, and has been implicated in various pathological processes, including cancer and viral infections.[2][3] LSD1 is often overexpressed in a variety of cancers, where it contributes to tumorigenesis and metastasis, making it a compelling target for therapeutic intervention.[3][4]
OG-L002 is a potent and selective inhibitor of LSD1.[5] Its mechanism of action involves the inhibition of LSD1's demethylase activity, leading to an increase in repressive histone methylation marks, thereby altering gene expression.[6] This has shown therapeutic potential, particularly in the context of viral infections like Herpes Simplex Virus (HSV), where LSD1 is recruited by the virus to facilitate the expression of its immediate-early (IE) genes.[7] By inhibiting LSD1, OG-L002 can epigenetically block viral lytic replication and reactivation from latency.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for OG-L002 from various in vitro and in vivo studies.
Table 1: In Vitro Biochemical Activity of OG-L002
| Target | IC50 | Assay Type | Reference |
| LSD1 | 20 nM (0.02 µM) | Cell-free demethylase assay | [5][8] |
| MAO-A | 1.38 µM | Cell-free assay | [5][8] |
| MAO-B | 0.72 µM | Cell-free assay | [5][8] |
Table 2: In Vitro Cellular Activity of OG-L002
| Cell Line | Effect | IC50 | Assay Type | Reference |
| HeLa | Inhibition of HSV IE gene expression | ~10 µM | qRT-PCR | [8] |
| HFF | Inhibition of HSV IE gene expression | ~3 µM | qRT-PCR | [8] |
Table 3: In Vivo Efficacy of OG-L002 in an HSV-2 Mouse Model
| Animal Model | Treatment Regimen | Effect | Reference |
| BALB/c mice | 6-40 mg/kg/day (intraperitoneal) | Dose-dependent reduction of viral genomes in ganglia | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving OG-L002.
LSD1 Demethylase Activity Assay (Amplex Red Assay)
This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Principle: The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the LSD1 activity.[9][10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 7.4).
-
Prepare a working solution of Amplex® Red reagent and HRP in the reaction buffer according to the manufacturer's instructions (e.g., Thermo Fisher Scientific A22188).[9]
-
Prepare serial dilutions of OG-L002 in DMSO and then dilute in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the purified recombinant LSD1 enzyme.
-
Add the diluted OG-L002 or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding the histone H3 peptide substrate (e.g., H3K4me2).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Add the Amplex® Red/HRP working solution to each well.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~545 nm and emission at ~590 nm.[12]
-
Subtract the background fluorescence from a no-enzyme control.
-
Calculate the percent inhibition for each OG-L002 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of OG-L002 on cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13][14]
Protocol:
-
Cell Plating:
-
Seed HeLa or HFF cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of OG-L002 in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of OG-L002 or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 12, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of specific proteins, such as modified histones, with specific genomic regions, like viral promoters.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by quantitative PCR (qPCR).[16][17][18]
Protocol:
-
Cell Cross-linking and Lysis:
-
Treat cells (e.g., HSV-infected HeLa cells treated with OG-L002 or vehicle) with formaldehyde to cross-link proteins to DNA.
-
Harvest and lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me2) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the HSV immediate-early gene promoters.
-
Quantify the amount of immunoprecipitated DNA relative to the total input DNA.
-
Quantitative Reverse Transcription PCR (qRT-PCR) for HSV Gene Expression
This technique is used to measure the levels of specific viral mRNAs to assess the impact of OG-L002 on viral gene expression.
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as a template for qPCR. The amount of amplified product is proportional to the initial amount of target mRNA.[8][19]
Protocol:
-
Cell Treatment and RNA Isolation:
-
Infect cells (e.g., HeLa or HFF) with HSV-1 at a specific multiplicity of infection (MOI).
-
Treat the infected cells with various concentrations of OG-L002 or vehicle.
-
At a specific time point post-infection (e.g., 2 hours), harvest the cells and isolate total RNA using a suitable method (e.g., TRIzol reagent).[8]
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).
-
-
qPCR:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the HSV immediate-early genes (e.g., ICP0, ICP4, ICP27) and a housekeeping gene for normalization (e.g., 18S rRNA).[20]
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in OG-L002-treated cells relative to vehicle-treated cells using the 2-ΔΔCt method.
-
Western Blotting for Histone Modifications
Western blotting is used to detect changes in the global levels of specific histone modifications following treatment with OG-L002.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[21][22]
Protocol:
-
Histone Extraction:
-
Harvest cells treated with OG-L002 or vehicle.
-
Isolate nuclei and perform an acid extraction to enrich for histone proteins.
-
-
Protein Quantification and Gel Electrophoresis:
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins on a high-percentage SDS-polyacrylamide gel (e.g., 15%).[4]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2 or anti-H3K9me2) and a loading control (e.g., anti-Histone H3).
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo HSV-2 Infection Mouse Model
This model is used to evaluate the efficacy of OG-L002 in a living organism.
Protocol:
-
Animal Model:
-
Use female BALB/c mice.[23]
-
-
Hormonal Treatment (for intravaginal infection):
-
To synchronize the estrous cycle and increase susceptibility to infection, mice can be pre-treated with medroxyprogesterone acetate.[24]
-
-
Drug Administration:
-
Administer OG-L002 or vehicle control intraperitoneally daily for a specified period before and after infection. Doses can range from 6 to 40 mg/kg/day.[8]
-
-
Viral Challenge:
-
Monitoring and Sample Collection:
-
Monitor the mice daily for signs of disease and survival.
-
At specific time points post-infection, euthanize a subset of mice and harvest tissues such as the vaginal tract and dorsal root ganglia.
-
-
Analysis:
-
Quantify the viral load in the harvested tissues by qPCR.
-
Analyze immune responses or other relevant parameters as needed.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to OG-L002 and LSD1.
LSD1's Role in Transcriptional Regulation
Caption: LSD1 in a complex with CoREST and HDACs targets and demethylates H3K4me1/2, leading to gene repression.
OG-L002 Mechanism of Action in HSV Infection
Caption: OG-L002 inhibits LSD1, preventing the removal of repressive chromatin marks from HSV IE gene promoters.
Experimental Workflow for Evaluating OG-L002 In Vitro
Caption: Workflow for the in vitro characterization of OG-L002's biochemical and cellular effects.
Conclusion
OG-L002 has emerged as a potent and selective inhibitor of LSD1 with demonstrated efficacy in preclinical models, particularly in the context of herpes simplex virus infection. Its ability to modulate the epigenetic landscape by preventing the removal of repressive histone marks presents a promising therapeutic strategy. The data and protocols provided in this guide offer a comprehensive resource for researchers to further investigate the potential of OG-L002 and other LSD1 inhibitors in various disease models. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other LSD1-implicated diseases, such as cancer.
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- 7. db.cngb.org [db.cngb.org]
- 8. Quantitative analysis of HSV gene expression during lytic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
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- 16. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. diagenode.com [diagenode.com]
- 19. Development and evaluation of SYBR Green-I based quantitative PCR assays for herpes simplex virus type 1 whole transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real time PCR for monitoring regulation of host gene expression in herpes simplex virus type 1-infected human diploid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. Histone Modification [labome.com]
- 23. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo [mdpi.com]
- 24. The Murine Intravaginal HSV-2 Challenge Model for Investigation of DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | NET-EN treatment leads to delayed HSV-2 infection, enhanced mucin and T cell functions in the female genital tract when compared to DMPA in a preclinical mouse model [frontiersin.org]
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